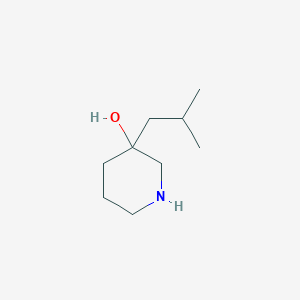

3-Isobutylpiperidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-(2-methylpropyl)piperidin-3-ol |

InChI |

InChI=1S/C9H19NO/c1-8(2)6-9(11)4-3-5-10-7-9/h8,10-11H,3-7H2,1-2H3 |

InChI Key |

AWCWJSQPELXJLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CCCNC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Isobutylpiperidin 3 Ol and Its Structural Analogues

Strategic Retrosynthetic Analysis and Disconnection Approaches for 3-Isobutylpiperidin-3-ol

Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically breaking down the target molecule into simpler, commercially available starting materials. For this compound, several disconnection approaches can be envisioned, primarily targeting the formation of the piperidine (B6355638) ring and the introduction of the isobutyl and hydroxyl groups at the C3 position.

A primary disconnection can be made at the C-N bonds of the piperidine ring, suggesting a cyclization strategy. One common approach involves the intramolecular cyclization of an amino alcohol or a related precursor. beilstein-journals.org This leads to precursors such as a linear amino ketone or amino aldehyde, where the isobutyl group is already attached to the carbon backbone.

Another powerful retrosynthetic strategy involves disconnecting the C2-C3 and C5-C6 bonds, which points towards the use of multicomponent reactions. taylorfrancis.combas.bg This approach allows for the rapid assembly of the piperidine core from simple and diverse starting materials.

Furthermore, a disconnection of the isobutyl group from the piperidine ring suggests a nucleophilic addition of an isobutyl organometallic reagent to a suitable 3-keto-piperidine precursor. This approach allows for late-stage introduction of the isobutyl group.

Finally, considering the saturation of the ring, a disconnection can be made to a corresponding pyridine (B92270) derivative. cjcatal.comasianpubs.org This suggests that the synthesis could proceed through a substituted pyridine intermediate, which is then reduced to the desired piperidine.

Direct and Convergent Synthesis Routes to this compound

Building upon the retrosynthetic analysis, several direct and convergent synthetic routes have been developed for the synthesis of this compound and its analogues. These methods often employ modern synthetic techniques to achieve high efficiency and stereocontrol.

Multicomponent Reactions in the Construction of the Piperidine Core

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds like the piperidine ring in a single step. taylorfrancis.combas.bg These reactions involve the combination of three or more starting materials to form a product that contains the essential structural elements of all the reactants. acs.orgbeilstein-journals.org For the synthesis of polysubstituted piperidines, MCRs can be particularly advantageous, allowing for the rapid generation of a library of analogues for structure-activity relationship studies. bas.bg

A typical MCR for piperidine synthesis might involve the reaction of an aldehyde, an amine, and a β-ketoester. beilstein-journals.org By carefully selecting the starting materials, it is possible to introduce the desired substituents, such as the isobutyl group, onto the piperidine core. Various catalysts, including Lewis acids and organocatalysts, have been employed to promote these transformations and control the stereochemical outcome. bas.bg The use of biocatalysts, such as immobilized lipases, has also been explored for the synthesis of piperidine derivatives via MCRs, offering an environmentally friendly alternative. rsc.org

| Reaction Type | Starting Materials | Catalyst Example | Key Features |

| Three-component | Aldehyde, Amine, β-Ketoester | [K+PEG]Br3− beilstein-journals.org | High efficiency, mild conditions, recyclable catalyst. beilstein-journals.org |

| Pseudo five-component | Aromatic aldehydes, Ammonium acetate, β-Nitrostyrenes, Meldrum's acid | None specified acs.org | Diversity-oriented synthesis of highly functionalized piperidines. acs.org |

| One-pot, three-component | Aromatic aldehydes, Amines, Acetoacetic esters | ZrOCl2·8H2O taylorfrancis.com | Aqua-compatible catalyst. taylorfrancis.com |

Ring-Closing Metathesis and Cyclization Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic compounds, including piperidines. researchgate.netclockss.org This reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic olefin. clockss.org For the synthesis of this compound, a suitable acyclic precursor containing two terminal double bonds and the necessary isobutyl and protected hydroxyl groups would be required. Subsequent reduction of the resulting double bond in the cyclic product would yield the saturated piperidine ring.

RCM has been successfully applied to the synthesis of various substituted piperidine and pyrrolidine (B122466) natural alkaloids. researchgate.net The versatility of this method allows for the synthesis of a wide range of structural analogues by modifying the acyclic precursor. acs.org

Intramolecular cyclization reactions, other than RCM, are also widely used. For instance, the intramolecular reductive amination of a δ-amino ketone can effectively form the piperidine ring. nih.gov This approach is particularly useful for the synthesis of piperidines with specific substitution patterns.

| Cyclization Method | Key Precursor | Catalyst/Reagent Example | Key Features |

| Ring-Closing Metathesis (RCM) | Diene-containing amine | Grubbs' catalyst clockss.org | Forms cyclic olefin, versatile for various ring sizes. clockss.org |

| Intramolecular Reductive Amination | δ-Amino ketone | Sodium borohydride (B1222165) nih.gov | Forms the piperidine ring directly from an acyclic precursor. nih.gov |

| Aziridinium (B1262131) Intermediate Ring Expansion | Prolinol derivatives | Not specified nih.gov | Access to optically active 3-substituted piperidines. nih.gov |

Reductive Amination Protocols for Piperidine Ring Formation

Reductive amination is a versatile and widely used method for the formation of C-N bonds and the synthesis of amines, including the piperidine ring. researchgate.netmasterorganicchemistry.com This reaction typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, intramolecular reductive amination of a suitable δ-amino ketone precursor can be a key step. researchgate.net This precursor would contain the isobutyl and hydroxyl groups at the appropriate positions. The choice of reducing agent is crucial for the success of the reaction, with common reagents including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.com The double reductive amination of dicarbonyl compounds has also been shown to be a straightforward method to access the piperidine skeleton. chim.it

| Reducing Agent | Substrate Type | Key Features |

| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes/Ketones and Amines | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aldehydes/Ketones and Amines | Milder alternative to NaBH3CN. masterorganicchemistry.com |

| H2, Pd/C | Dicarbonyl compounds and Amines | "One-pot" double reductive amination. chim.it |

Nucleophilic Substitution Reactions in Piperidine Synthesis

Nucleophilic substitution reactions play a significant role in the synthesis and functionalization of piperidine rings. whiterose.ac.uk In the context of this compound synthesis, a key step could involve the intramolecular nucleophilic substitution of a leaving group by an amino group to form the piperidine ring.

For instance, a linear precursor containing a terminal amino group and a leaving group (e.g., a halide or a sulfonate ester) at the δ-position can undergo intramolecular cyclization to yield the piperidine. The stereochemistry of the resulting piperidine can often be controlled by the stereochemistry of the starting material. The ring expansion of prolinols via an aziridinium intermediate, which involves nucleophilic attack, provides access to optically active 3-substituted piperidines. nih.gov

Catalytic Hydrogenation Methods for Piperidine Ring Saturation

Catalytic hydrogenation is a fundamental and widely used method for the reduction of aromatic rings, including the conversion of pyridines to piperidines. cjcatal.comasianpubs.org This approach is particularly attractive for the synthesis of this compound as it allows for the late-stage saturation of a pre-functionalized pyridine ring.

A variety of heterogeneous and homogeneous catalysts are effective for the hydrogenation of pyridines. Common heterogeneous catalysts include platinum oxide (PtO2), palladium on carbon (Pd/C), and ruthenium on carbon (Ru/C). cjcatal.comasianpubs.orgresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) can significantly influence the efficiency and selectivity of the hydrogenation. For instance, ruthenium-based catalysts have shown high activity for the complete conversion of pyridine to piperidine. cjcatal.com Electrocatalytic hydrogenation has also emerged as a sustainable alternative, operating at ambient temperature and pressure. nih.govacs.org

| Catalyst | Substrate | Conditions | Key Features |

| 5% Ru/C | Pyridine | 100 °C, 3.0 MPa H2 cjcatal.com | Complete conversion to piperidine with 100% selectivity. cjcatal.com |

| PtO2 | Substituted Pyridines | Room temperature, 50-70 bar H2, glacial acetic acid asianpubs.org | Mild conditions for the synthesis of piperidine derivatives. asianpubs.org |

| Rhodium on carbon | Pyridine | Ambient temperature and pressure (electrocatalytic) nih.govacs.org | High current efficiency and quantitative conversion. nih.govacs.org |

Asymmetric Synthesis of Enantiopure this compound

The creation of the chiral tertiary carbinol center in this compound in an enantiopure form is the cornerstone of its asymmetric synthesis. This is typically achieved by the asymmetric addition of an isobutyl nucleophile to a prochiral N-protected-3-piperidone or by employing a chiral catalyst or auxiliary to control the stereochemical outcome of the key bond-forming step.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgyork.ac.uk For the synthesis of this compound, a chiral auxiliary can be attached to the piperidine nitrogen or to a precursor molecule to control the facial selectivity of the addition of the isobutyl group.

One established strategy involves the use of (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP/RAMP) hydrazones. While not directly applied to this compound in the reviewed literature, the synthesis of 2-substituted piperidin-3-ols has been achieved with excellent diastereomeric and enantiomeric excesses using this methodology. researchgate.net An analogous approach could involve the formation of a SAMP/RAMP hydrazone from a suitable precursor, followed by diastereoselective alkylation and subsequent cyclization to form the piperidine ring.

Another approach is the use of chiral ligands in metal-catalyzed additions. For instance, the enantioselective addition of organolithium reagents to N-Boc-pyrrolidine in the presence of the chiral ligand (-)-sparteine (B7772259) has been shown to proceed via dynamic thermodynamic resolution, affording highly enantiomerically enriched 2-substituted products. acs.org A similar strategy could be envisioned for the synthesis of this compound, where a chiral ligand coordinates to the isobutyl organometallic reagent and the piperidinone substrate, directing the nucleophilic attack to one face of the carbonyl.

Table 1: Representative Chiral Auxiliary-Mediated Synthesis of 2-Substituted Piperidin-3-ols Note: This table presents data for analogous compounds to illustrate the potential of the methodology.

| Chiral Auxiliary | Substrate | Reagent | Product | d.e. (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|---|

| SAMP | Protected glycol aldehyde hydrazone | Isobutylmagnesium bromide | Intermediate hydrazine (B178648) for (S,S)-2-Isobutylpiperidin-3-ol | >96 | >96 | researchgate.net |

| RAMP | Protected glycol aldehyde hydrazone | Phenylmagnesium bromide | Intermediate hydrazine for (R,R)-2-Phenylpiperidin-3-ol | >96 | >96 | researchgate.net |

Enantioselective organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthesis. scienceopen.com For 3-hydroxypiperidine (B146073) scaffolds, proline and its derivatives have been successfully employed. For example, L-proline can catalyze the asymmetric α-aminooxylation of aldehydes, a key step in a multi-step synthesis of (S)-3-hydroxypiperidine. researchgate.netresearchgate.net While a direct organocatalytic route to this compound is not prominently described, one could conceptualize a pathway involving an organocatalytic asymmetric Michael addition to an α,β-unsaturated precursor, followed by cyclization and reduction.

Metal-catalyzed asymmetric synthesis offers a complementary and highly efficient approach. Rhodium-catalyzed asymmetric hydrogenation of 6-substituted 3-hydroxypyridinium (B1257355) salts has been developed to access trans-6-substituted piperidin-3-ols with high enantioselectivity. acs.org Similarly, iridium-catalyzed asymmetric hydrogenation of enamides and allylic alcohols provides access to chiral amines and alcohols. diva-portal.org An enantioselective intramolecular carbonyl-ene reaction of N-allylglyoxylamides, catalyzed by a rhodium complex, has been used to construct 3-hydroxypiperidine scaffolds, demonstrating the potential of metal catalysis to create the desired stereocenter. nih.gov

Table 2: Examples of Metal-Catalyzed Asymmetric Synthesis of Chiral Piperidinols Note: This table presents data for analogous compounds to illustrate the potential of the methodology.

| Catalyst/Ligand | Substrate Type | Reaction Type | Product Type | e.e. (%) | Reference |

|---|---|---|---|---|---|

| Ir / (R)-SynPhos | 6-Phenyl-3-hydroxypyridinium salt | Asymmetric Hydrogenation | trans-6-Phenylpiperidin-3-ol | 95 | acs.org |

| Rh(I) / (S)-BINAP | N-Allylglyoxylamide | Carbonyl-ene Reaction | 5-Vinyl-3-hydroxypiperidin-2-one | 99 | nih.gov |

| Ru(II) / (R,R)-Ts-DPEN | Racemic 2,3-disubstituted flavanone | Asymmetric Transfer Hydrogenation (DKR) | Chiral Flavan-3-ol | >99 | dicp.ac.cn |

When the target molecule contains more than one stereocenter, or when a chiral precursor is used, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. The synthesis of analogues of this compound, such as 2-substituted-3-hydroxypiperidines, can be achieved with high diastereoselectivity by leveraging the inherent stereochemistry of the substrate and the reaction mechanism.

A common strategy involves the stereoselective reduction of a common ketone precursor. For example, the reduction of an N-benzyl-N-carbamate-protected 2-substituted-3-oxopiperidine can proceed via a Felkin-Anh model, leading preferentially to the syn-amino alcohol. Subsequent cyclization would yield the cis-2-substituted-3-hydroxypiperidine. beilstein-journals.org Conversely, by changing the protecting group on the nitrogen to one that can act as a chelating agent (e.g., by deprotection to a free amine), the reduction can be directed by chelation control to yield the anti-amino alcohol, which then cyclizes to the trans-piperidine. beilstein-journals.org This stereodivergent approach allows access to both diastereomers from a single intermediate.

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of a product with a theoretical yield of 100%. dicp.ac.cn This process combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction.

For the synthesis of chiral piperidinols, DKR can be applied to the asymmetric reduction of a racemic N-protected 3-alkyl-3-hydroxypiperidin-4-one. Alternatively, a racemic mixture of N-Boc-3-hydroxypiperidine can be resolved using enzymatic methods. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. uniovi.es When coupled with a racemization catalyst for the starting alcohol (e.g., a ruthenium complex), a dynamic kinetic resolution can be achieved, converting the entire racemic mixture into a single acylated enantiomer.

Biocatalytic asymmetric reduction of N-Boc-3-piperidone using ketoreductases (KREDs) co-expressed with a cofactor regeneration system (e.g., glucose dehydrogenase) is another highly effective method to produce enantiopure (S)-N-Boc-3-hydroxypiperidine with excellent conversion and optical purity (>99%). mdpi.com This biocatalytic approach could be adapted for a racemic precursor to this compound.

Synthesis of Precursors and Key Intermediates for this compound

The synthesis of this compound, regardless of the stereochemical control method, relies on the efficient preparation of key precursors. The most direct precursor is an N-protected 3-piperidone.

A common and scalable route to N-Boc-3-piperidone starts from 3-hydroxypyridine. google.comgoogle.com The synthesis typically involves:

N-benzylation of 3-hydroxypyridine.

Reduction of the pyridinium (B92312) salt, often with sodium borohydride, to yield N-benzyl-3-hydroxypiperidine.

Hydrogenolysis of the N-benzyl group with simultaneous protection of the nitrogen with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a palladium on carbon catalyst.

Oxidation of the resulting N-Boc-3-hydroxypiperidine to N-Boc-3-piperidone, for which Swern oxidation or Oppenauer oxidation are commonly used. google.comgoogle.com

With the N-Boc-3-piperidone in hand, the isobutyl group can be introduced via a Grignard reaction using isobutylmagnesium bromide. This nucleophilic addition to the ketone functionality directly furnishes racemic N-Boc-3-isobutylpiperidin-3-ol, which can then be a substrate for resolution or deprotection. Careful control of reaction conditions is necessary to optimize the yield of this addition. umw.edu

Alternatively, precursors can be constructed from acyclic starting materials. For instance, γ-amino-β-hydroxy ketones can serve as key intermediates. researchgate.net These can be synthesized from amino acids like serine and subsequently cyclized to form the piperidine ring.

Process Optimization and Scalable Synthesis Strategies for this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and efficiency. For the synthesis of this compound and its analogues, several aspects are critical for scalability.

In the synthesis of the N-Boc-3-piperidone precursor, replacing multi-step sequences with one-pot procedures can significantly improve efficiency. For instance, combining the reductive benzylation and Schotten-Baumann acylation into a single pot has been shown to be effective. beilstein-journals.org The choice of reagents is also crucial; for example, using triethyl phosphite (B83602) instead of triphenylphosphine (B44618) for cyclodehydration reactions simplifies purification, as the phosphate (B84403) byproduct can be easily removed by saponification. beilstein-journals.org

For biocatalytic resolutions and reductions, optimizing the catalyst loading, pH, temperature, and substrate concentration is key. Co-expression of the primary enzyme (e.g., a ketoreductase) with a cofactor regenerating enzyme in a single host organism streamlines the process and reduces the cost associated with adding an expensive cofactor. mdpi.com Studies have shown that using cell-free extracts can sometimes be more efficient than whole-cell catalysis. mdpi.com

Crystallization-induced dynamic resolution is an elegant and highly scalable technique. If a particular diastereomeric or enantiomeric salt of this compound has significantly lower solubility, it can be crystallized from a solution where the compound is continuously racemizing, leading to a high yield of the desired pure stereoisomer. Improving the diastereomeric ratio by recrystallization has been shown to be a viable strategy. nih.gov

Chemical Transformations and Derivatization of 3 Isobutylpiperidin 3 Ol

Functionalization of the Piperidine (B6355638) Ring System of 3-Isobutylpiperidin-3-ol

The piperidine ring, a saturated heterocycle, offers several positions for functionalization. However, the reactivity of each position is influenced by the electronic and steric effects of existing substituents. In this compound, the nitrogen atom and the C3 substituents play a crucial role in directing the outcome of chemical reactions.

Electrophilic and Nucleophilic Substitutions on the Ring

Direct electrophilic and nucleophilic substitution reactions on the carbon framework of an unsubstituted piperidine ring are not common due to the unactivated nature of the C-H bonds. However, the presence of the nitrogen atom introduces polarity and can influence the ring's reactivity.

Electrophilic Substitution: The piperidine nitrogen is a Lewis basic site and will readily react with electrophiles. To achieve substitution on the ring carbons, the nitrogen is typically protected with an electron-withdrawing group (e.g., Boc, Cbz) to reduce its nucleophilicity. Even with protection, direct electrophilic attack on the ring carbons is challenging. Theoretical strategies might involve the generation of a carbocation intermediate, but this is generally not a favored pathway for saturated heterocycles.

Nucleophilic Substitution: Introducing a leaving group on the piperidine ring would render it susceptible to nucleophilic attack. For this compound, this would first require a functionalization step to install a suitable leaving group (e.g., a halide or a sulfonate ester) at one of the ring positions. The success of a subsequent nucleophilic substitution would depend on the position of the leaving group and the reaction conditions, following either an S_N1 or S_N2 mechanism. thieme-connect.com For instance, a leaving group at the C4 position could be displaced by a variety of nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions at Ring Positions

Modern synthetic chemistry offers a powerful toolkit of metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Current time information in Chatham County, US.rsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium or nickel. acs.org

For a molecule like this compound, applying cross-coupling chemistry would necessitate the prior introduction of a halide or triflate group onto the piperidine ring. For example, if a bromo or iodo group could be selectively introduced at the C4 or C5 position, a subsequent Suzuki-Miyaura (using boronic acids), Heck (using alkenes), or Buchwald-Hartwig (using amines) coupling could be envisioned. The feasibility and regioselectivity of the initial halogenation step would be critical.

| Cross-Coupling Reaction | Reagent Type | Potential Product Type | Catalyst System (General) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Aryl/Vinyl-substituted piperidine | Pd(0) with phosphine (B1218219) ligands |

| Heck | Alkene | Alkene-substituted piperidine | Pd(0) with phosphine ligands |

| Sonogashira | Terminal Alkyne | Alkyne-substituted piperidine | Pd(0)/Cu(I) with phosphine ligands |

| Buchwald-Hartwig | Amine | Amino-substituted piperidine | Pd(0) with specialized phosphine ligands |

This table presents potential cross-coupling reactions applicable to a halogenated derivative of this compound, based on general principles of cross-coupling chemistry.

Regioselective C-H Functionalization of the Piperidine Core

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying organic molecules, bypassing the need for pre-functionalization. rsc.org For piperidine systems, the site of C-H activation can be controlled through the use of directing groups or by the inherent electronic and steric properties of the substrate and catalyst. thieme-connect.comnih.govd-nb.info

The C3 position of piperidines is generally considered electronically deactivated towards certain C-H insertion reactions due to the inductive effect of the nitrogen atom. d-nb.info However, various catalytic systems have been developed to overcome these challenges.

Directed C-H Functionalization: A common strategy involves the installation of a directing group on the piperidine nitrogen. This group coordinates to the metal catalyst and positions it in proximity to a specific C-H bond, leading to regioselective activation. For example, an aminoquinoline auxiliary attached to a C3-carboxamide on a piperidine ring has been shown to direct palladium-catalyzed C-H arylation to the C4 position with high regio- and stereoselectivity. acs.orgresearchgate.net While this compound does not possess a carboxamide, this principle highlights the potential for directed C-H functionalization if a suitable directing group were installed, for instance, by converting the hydroxyl group into an ether with a directing moiety.

Catalyst-Controlled C-H Functionalization: The choice of metal catalyst and ligands can also dictate the site of functionalization. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the site-selective functionalization of N-protected piperidines. nih.govd-nb.infoacs.org By carefully selecting the rhodium catalyst, functionalization can be directed to the C2 or C4 positions. thieme-connect.comd-nb.info Functionalization at the C3 position has been achieved indirectly through a cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.govd-nb.info The presence of the bulky isobutyl group at C3 in this compound would likely exert a significant steric influence on the regioselectivity of such reactions, potentially favoring functionalization at the less hindered C5 position.

| C-H Functionalization Approach | Catalyst/Directing Group | Potential Site of Functionalization on Piperidine Ring |

| Directed C-H Arylation | Pd(OAc)₂ with C3-aminoquinoline directing group | C4 acs.orgresearchgate.net |

| Rhodium-catalyzed C-H Insertion | Rh₂(R-TPPTTL)₄ with N-Bs protecting group | C2 thieme-connect.com |

| Rhodium-catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl group | C4 thieme-connect.com |

| Indirect C-H Functionalization | Asymmetric cyclopropanation/reductive ring-opening | C3 nih.govd-nb.info |

This table summarizes findings from studies on other piperidine derivatives, illustrating potential strategies for the regioselective C-H functionalization of the 3-isobutylpiperidine (B1324299) core.

Chemical Modifications at the Hydroxyl Group of this compound

The tertiary hydroxyl group at the C3 position is a key functional handle for the derivatization of this compound. Its reactivity is characteristic of tertiary alcohols.

Esterification and Etherification Reactions

Esterification: The reaction of the tertiary hydroxyl group with carboxylic acids, acid anhydrides, or acid chlorides can lead to the formation of corresponding esters. researchgate.netrptu.de Acid-catalyzed Fischer esterification with carboxylic acids is a common method, though it is a reversible process. rsc.org The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), can provide higher yields of the ester product. The bulky isobutyl group and the piperidine ring may sterically hinder the approach to the hydroxyl group, potentially requiring more forcing reaction conditions.

Etherification: The formation of ethers from the tertiary alcohol can be achieved under various conditions. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method. Given that it is a tertiary alcohol, elimination reactions could be a competing pathway, especially with sterically hindered alkyl halides. Alternatively, acid-catalyzed dehydration to an alkene, followed by alkoxymercuration-demercuration or acid-catalyzed addition of an alcohol, could provide access to ethers, although rearrangements might occur.

Mitsunobu and Related Hydroxyl Group Transformations

The Mitsunobu reaction is a powerful method for the stereochemical inversion of secondary alcohols through a dehydration-condensation process using a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgrsc.org In this reaction, the alcohol's hydroxyl group is converted into a good leaving group, which is then displaced by a nucleophile in a classic Sₙ2-type substitution, resulting in an inversion of configuration at the chiral center. wikipedia.org

For substituted hydroxypiperidines, this reaction has been successfully applied to secondary alcohols to achieve stereochemical inversion. For instance, tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) have been converted to their corresponding trans (3R,4R) isomers using formic or benzoic acid as the nucleophile under Mitsunobu conditions, followed by hydrolysis. researchgate.net

However, the hydroxyl group in this compound is tertiary. Tertiary alcohols are generally unreactive under standard Mitsunobu conditions. The reaction relies on the formation of an oxyphosphonium salt intermediate, which is then susceptible to Sₙ2 displacement. rsc.org The steric hindrance around a tertiary carbon center severely impedes the backside attack by the nucleophile required for an Sₙ2 reaction. Consequently, direct application of the classical Mitsunobu reaction to the tertiary alcohol of this compound for substitution is not a viable synthetic route.

Alternative transformations that target the hydroxyl group might involve elimination reactions under acidic conditions to form an enamine or tetrahydropyridine derivative, or activation with stronger electrophiles. Related cyclodehydration reactions, sometimes used as an alternative to the Mitsunobu reaction for forming heterocycles, have been developed using phosphite (B83602) reagents like triethylphosphite as a substitute for triphenylphosphine, which can simplify byproduct removal. beilstein-journals.org While these are typically intramolecular reactions of amino alcohols to form rings, the principles of activating the hydroxyl group could be explored for intermolecular reactions of this compound, although success would still be limited by the steric hindrance of the tertiary center.

Table 1: Applicability of Mitsunobu Reaction to Hydroxypiperidines

| Substrate Type | Reactivity | Outcome | Reference |

| Secondary Hydroxypiperidine | Reactive | Stereochemical inversion via Sₙ2 displacement | researchgate.net |

| Tertiary Hydroxypiperidine | Generally Unreactive | No reaction due to steric hindrance at the tertiary center | N/A |

Derivatization of the Isobutyl Side Chain

The isobutyl group at the C3 position offers a nonpolar, sterically bulky substituent that can be chemically modified to modulate the molecule's properties. Strategies for its derivatization can be broadly categorized into modifications of the carbon skeleton and the introduction of new functional groups.

Modifying the length and structure of the isobutyl side chain can significantly impact the biological activity of piperidine derivatives. nih.govrsc.orgacs.orgresearchgate.net

Chain Elongation: A common strategy for chain elongation first requires the introduction of a reactive functional group onto the isobutyl chain. This can be achieved through selective oxidation of one of the terminal methyl groups to a primary alcohol, aldehyde, or carboxylic acid, although this requires robust and selective C-H activation methods which can be challenging. Once functionalized, standard synthetic methods can be applied. For example, an aldehyde derivative could undergo a Wittig reaction to add a carbon-carbon double bond, which can then be hydrogenated. A carboxylic acid derivative could be reduced to an alcohol, converted to a halide, and then subjected to a Grignard reaction or cyanide displacement followed by hydrolysis to extend the chain.

Chain Shortening: Oxidative cleavage is the most direct method for shortening the alkyl chain. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozonolysis could potentially cleave C-C bonds within the isobutyl group. pearson.com For example, if a double bond were introduced into the side chain (e.g., via dehydrogenation), ozonolysis would cleave it to yield ketone or aldehyde fragments.

Branching: Introducing further branching can be accomplished by converting a part of the chain into a reactive intermediate. For example, conversion of a methylene (B1212753) group to a ketone via oxidation would allow for nucleophilic addition (e.g., Grignard or organolithium reagents) to introduce a new branched alkyl group and a tertiary alcohol.

Introduction of Heteroatoms: A powerful modern strategy for introducing heteroatoms into alkyl chains involves organoboron intermediates. chemrxiv.orgacs.org The isobutyl group could potentially undergo catalytic borylation to form a carbon-boron bond. This versatile intermediate can then be transformed into various functional groups. For instance, oxidation of the C-B bond with hydrogen peroxide yields an alcohol (hydroxylation), while reaction with chloramine (B81541) or related reagents can introduce an amino group (amination). Electrochemical methods have also been developed for the functionalization of sp³-hybridized carbon-boron bonds to introduce a wide range of heteroatoms. chemrxiv.org

Introduction of Heterocyclic Motifs: Once a reactive handle is installed on the isobutyl chain, such as a primary amine or a halide, entire heterocyclic systems can be appended. mdpi-res.commdpi.com For example, a terminal amine on the side chain could be used as a nucleophile in condensation reactions to build heterocycles like pyrazoles or imidazoles. An alkyl halide on the side chain could be used to alkylate a nitrogen-containing heterocycle like pyridine or imidazole.

Chemo-, Regio-, and Stereoselective Outcomes in Derivatization Reactions

Achieving selectivity is paramount when derivatizing a multifunctional molecule like this compound. The presence of the piperidine nitrogen (a nucleophilic secondary amine), the tertiary hydroxyl group, and multiple C-H bonds presents significant challenges and opportunities for selective transformations. acs.org

Chemoselectivity: The choice of reagents and reaction conditions determines which functional group reacts preferentially.

N-Functionalization: The secondary amine is the most nucleophilic site and will readily react with electrophiles. N-acylation (with acyl chlorides or anhydrides) or N-alkylation (with alkyl halides) can be achieved chemoselectively under basic conditions. The use of a Boc-protecting group (di-tert-butyl dicarbonate) is a common strategy to temporarily mask the nitrogen's reactivity, allowing for subsequent modifications at other sites.

O-Functionalization: The tertiary hydroxyl group is less reactive. It can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which can then react with electrophiles (e.g., silyl (B83357) chlorides, alkyl halides). However, competing N-functionalization is a major side reaction if the nitrogen is unprotected.

C-H Functionalization: Directing reactions to the isobutyl chain or the piperidine ring C-H bonds requires specific catalytic systems, often involving transition metals or radical initiators.

Regioselectivity: When multiple similar positions are available for reaction, regioselectivity becomes crucial. For instance, oxidation of the piperidine ring can be directed to specific positions. Oxidation of N-substituted piperidines can lead to functionalization at the α or γ positions relative to the nitrogen atom. researchgate.net The specific outcome often depends on the catalyst and directing groups present. For the isobutyl chain, selective functionalization of the less-hindered primary methyl groups over the methine or methylene C-H bonds is a significant challenge.

Stereoselectivity: The molecule this compound is chiral, containing a stereocenter at the C3 position. Any reaction that creates a new stereocenter must be controlled to produce the desired diastereomer. For example, if the isobutyl chain were oxidized to a ketone and then reduced, the stereochemical outcome of the resulting alcohol would depend on the reducing agent and the directing influence of the existing chiral center and other functional groups. Syntheses of related substituted hydroxypiperidines often employ stereoselective methods, such as asymmetric hydrogenation or diastereoselective reductions, to control the relative stereochemistry of substituents on the ring. beilstein-journals.orgacs.orgnih.gov

Mechanistic Investigations of Reactions Involving 3 Isobutylpiperidin 3 Ol

Elucidation of Reaction Pathways and Catalytic Cycles

There is currently no available information detailing the elucidation of reaction pathways or catalytic cycles specifically involving 3-Isobutylpiperidin-3-ol. Research on analogous compounds suggests that reactions could be influenced by the nature of the N-substituent, the choice of catalyst, and reaction conditions, but these have not been documented for this compound.

Characterization of Reactive Intermediates and Transition States

No studies have been found that characterize reactive intermediates or transition states in reactions where this compound is a reactant or product. Computational and spectroscopic studies, which are typically employed for such characterizations, have not been reported for this compound.

Kinetic Studies and Reaction Rate Determination

Kinetic data, including reaction rates and the determination of rate laws for reactions involving this compound, are absent from the available scientific literature. Such studies are crucial for understanding reaction mechanisms but have not been published for this specific molecule.

Thermodynamic Analyses of Reaction Equilibria

There is no available thermodynamic data, such as changes in enthalpy, entropy, or Gibbs free energy, for reaction equilibria involving this compound. Consequently, the thermodynamic favorability and equilibrium positions of any potential reactions remain uncharacterized.

Computational and Theoretical Chemistry Studies of 3 Isobutylpiperidin 3 Ol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Isobutylpiperidin-3-ol. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods can predict its three-dimensional structure, conformational preferences, and the distribution of electrons within the molecule.

The piperidine (B6355638) ring of this compound can adopt several conformations, with the chair form being the most stable. The substituents, an isobutyl group and a hydroxyl group at the 3-position, can exist in either axial or equatorial orientations. Energy minimization calculations, often performed using Density Functional Theory (DFT), are employed to determine the relative energies of these different conformers. researchgate.netresearchgate.net

Conformational analysis of substituted piperidines is crucial as the spatial arrangement of the substituents significantly influences the molecule's physical, chemical, and biological properties. nih.govrsc.org For this compound, the two chair conformations would be of primary interest. In one, the isobutyl group is equatorial and the hydroxyl group is axial, and in the other, the isobutyl group is axial and the hydroxyl group is equatorial. The relative energies of these conformers can be calculated to predict the most stable arrangement. Twist-boat conformations are also possible but are generally higher in energy. rsc.org

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Isobutyl Position | Hydroxyl Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Axial | 0.00 |

| 2 | Axial | Equatorial | 1.5 - 2.5 |

| 3 | Equatorial (Twist-Boat) | Axial (Twist-Boat) | > 5.0 |

| 4 | Axial (Twist-Boat) | Equatorial (Twist-Boat) | > 5.0 |

Note: This table is illustrative and presents hypothetical data based on general principles of conformational analysis of substituted piperidines. The actual energy differences would require specific calculations.

Understanding the electronic structure of this compound is key to predicting its reactivity. Quantum chemical calculations can provide detailed information about the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. semanticscholar.org Methods like Natural Bond Orbital (NBO) analysis can be used to investigate hyperconjugative interactions that may stabilize certain conformations.

The presence of the nitrogen atom with its lone pair of electrons and the electronegative oxygen atom of the hydroxyl group significantly influences the electronic properties of the molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's nucleophilic and electrophilic character, respectively.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 to -5.5 eV |

| LUMO Energy | 1.0 to 2.0 eV |

| HOMO-LUMO Gap | 7.5 to 8.5 eV |

| Dipole Moment | 1.5 to 2.5 D |

Note: This table contains hypothetical data for illustrative purposes. The actual values would be obtained from specific quantum chemical calculations.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry is a valuable tool for predicting how this compound might behave in chemical reactions, including identifying the most likely reaction pathways and the stereochemical outcomes.

To understand the kinetics of a chemical reaction involving this compound, it is essential to locate the transition state, which is the highest energy point along the reaction coordinate. ucsb.edu Computational methods can be used to search for these transition state structures and calculate their energies. researchgate.netarxiv.org The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, determines the rate of the reaction.

For example, in a potential oxidation reaction of the hydroxyl group or an N-alkylation reaction, transition state calculations could predict the feasibility and rate of these transformations. acs.org

Computational methods can be used to design new reactions and identify suitable catalysts for transformations involving this compound. nih.gov By modeling the interaction of the molecule with different reagents and catalysts, it is possible to predict which combinations will be most effective. This in silico screening can save significant time and resources compared to a purely experimental approach. For instance, if a specific stereoisomer of a product is desired, catalysts can be computationally designed to favor the formation of that particular isomer.

In Silico Modeling of Synthetic Pathways and Reaction Mechanisms

Computational modeling can be used to elucidate the detailed step-by-step mechanisms of reactions involved in the synthesis of this compound or its subsequent transformations. nrel.gov By calculating the energies of all intermediates and transition states in a proposed reaction pathway, the most likely mechanism can be identified. This can be particularly useful for understanding complex reaction cascades or for explaining unexpected experimental outcomes. nih.gov

For example, the synthesis of substituted piperidines can often proceed through various competing pathways. nih.gov In silico modeling could help to understand the factors that control the regioselectivity and stereoselectivity of the synthesis of this compound, allowing for the optimization of reaction conditions to favor the desired product.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Theoretical Studies of Non-Covalent Interactions Involving this compound Scaffolds

Theoretical and computational chemistry provides powerful tools to investigate the nature and strength of non-covalent interactions that govern the molecular recognition, crystal packing, and biological activity of molecules like this compound. These studies are crucial for understanding how the this compound scaffold interacts with its environment at a molecular level.

Non-covalent interactions are the driving force behind the formation of innovative compounds with valuable properties and are a key focus in modern crystal engineering and materials science. mdpi.com Theoretical investigations of these interactions are a cutting-edge area of research in chemistry and related fields. mdpi.com A variety of computational methods are employed to elucidate these interactions.

One of the prominent methods is Density Functional Theory (DFT), which is used to explore geometric parameters and analyze molecular orbitals. nih.govresearchgate.net For instance, computations using functionals like B3LYP with a 6-311G(d,p) basis set are executed to study these aspects. nih.govresearchgate.net Furthermore, different functionals such as HF, B3LYP, and M06 with the same basis set can be used to investigate properties like average polarizability and first hyperpolarizability. nih.govresearchgate.net

To gain deeper insights into the specific types of non-covalent interactions, several analysis techniques are employed:

Hirshfeld Surface Analysis: This method is utilized to examine and visualize intermolecular interactions within a crystal structure. nih.govresearchgate.netnih.gov It allows for the quantification of different types of contacts, such as hydrogen bonds and van der Waals forces.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed understanding of orbital interactions, hybridization, and atomic charges. nih.govresearchgate.net It helps in elucidating the inter- and intra-molecular interactions that occur between filled and empty orbitals, with strong interactions leading to large stabilization energies. nih.gov

Atoms-in-Molecules (AIM) Theory: The quantum theory of atoms in molecules is a powerful tool for characterizing atomic and molecular interactions. mdpi.com It can identify the presence of non-covalent bonds through the analysis of critical points in the electron density. mdpi.com

Non-Covalent Interaction (NCI) Plot: The NCI plot is a visualization technique that reveals the nature of non-covalent interactions in three-dimensional space. nih.govmdpi.com It helps to distinguish between different types of interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes.

For a molecule like this compound, several types of non-covalent interactions would be of interest for theoretical study. These include hydrogen bonding involving the hydroxyl group and the piperidine nitrogen, as well as weaker C-H···π and C-H···N interactions. nih.gov The isobutyl group would primarily be involved in van der Waals interactions.

The strength and nature of these interactions can be quantified through computational calculations. For example, the stabilization energy E(2) associated with delocalization between donor and acceptor orbitals can be calculated using NBO analysis. nih.gov Topological properties derived from AIM analysis can also provide a measure of the strength of these interactions. nih.gov

The following table illustrates the types of data that would be generated from a computational study on the non-covalent interactions of a hypothetical dimer of this compound.

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | O-H | N | 2.8 | -5.2 |

| van der Waals | C-H (isobutyl) | C-H (piperidine ring) | 3.5 | -1.5 |

| C-H···π | C-H (piperidine ring) | (Hypothetical aromatic partner) | 3.2 | -2.1 |

Note: The data in this table is illustrative and represents typical values for such interactions. A specific computational study on this compound would be required to determine the precise values.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Synthetic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For 3-isobutylpiperidin-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed picture of the molecular framework, including connectivity and spatial relationships of all atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron density and the proximity to electronegative atoms (oxygen and nitrogen). The piperidine (B6355638) ring protons would appear as complex multiplets due to spin-spin coupling. The isobutyl group would present characteristic signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a multiplet for the methylene (B1212753) protons. The hydroxyl and amine protons would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbon atom bearing the hydroxyl group (C-3) would be significantly deshielded, appearing at a characteristic downfield shift. The other piperidine ring carbons would resonate at higher field strengths. The isobutyl group carbons would also show distinct signals corresponding to the methyl, methine, and methylene carbons.

Two-Dimensional NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: Reveals proton-proton coupling networks, allowing for the tracing of connectivity within the piperidine ring and the isobutyl side chain.

HSQC: Correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the isobutyl group and the piperidine ring at the C-3 position.

Illustrative ¹H and ¹³C NMR Data for this compound (in CDCl₃):

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| H-2 | 2.95 - 3.10 | m | 50.2 |

| H-4 | 1.60 - 1.75 | m | 39.8 |

| H-5 | 1.45 - 1.60 | m | 25.1 |

| H-6 | 2.70 - 2.85 | m | 46.5 |

| CH₂ (isobutyl) | 1.50 - 1.65 | m | 48.7 |

| CH (isobutyl) | 1.80 - 1.95 | m | 24.9 |

| CH₃ (isobutyl) | 0.90 | d | 23.5 |

| OH | 2.50 | br s | - |

| NH | 1.90 | br s | - |

| C-3 | - | - | 71.5 |

Note: This is a representative dataset and actual chemical shifts may vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For this compound, HRMS provides irrefutable evidence of its molecular formula (C₉H₁₉NO).

Accurate Mass Measurement: Using techniques such as electrospray ionization (ESI) or chemical ionization (CI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is then measured with high accuracy (typically to within 5 ppm). This allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments provide valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern of this compound would be expected to show characteristic losses. A common fragmentation pathway for piperidine derivatives is the cleavage of the ring. The loss of the isobutyl group or a water molecule from the parent ion would also be anticipated. Studying these fragmentation patterns helps to confirm the connectivity of the molecule.

Expected HRMS Data and Fragmentation for this compound:

| Ion | Calculated m/z for C₉H₂₀NO⁺ | Observed m/z | Fragment | Description |

| [M+H]⁺ | 158.1545 | 158.1542 | C₉H₂₀NO⁺ | Protonated molecular ion |

| [M+H - H₂O]⁺ | 140.1439 | 140.1436 | C₉H₁₈N⁺ | Loss of water |

| [M+H - C₄H₉]⁺ | 101.0840 | 101.0838 | C₅H₁₁NO⁺ | Loss of isobutyl radical |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, as well as a peak in the same region for the N-H stretch of the secondary amine. C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would be observed around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While O-H and N-H stretches are often weak in Raman spectra, the C-C and C-H vibrations of the piperidine ring and the isobutyl group would give rise to strong signals. This can provide a detailed fingerprint of the carbon skeleton.

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | 3400 (broad) | Weak |

| N-H Stretch | 3300 (broad) | Weak |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 |

| C-O Stretch | 1100 | Weak |

| C-C Stretch | Fingerprint region | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. To perform this analysis, a single crystal of this compound of suitable quality is required.

The technique involves irradiating the crystal with X-rays and analyzing the diffraction pattern produced. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenter at the C-3 position, provided a suitable derivative containing a heavy atom is used (Flack method) or if anomalous dispersion effects can be accurately measured.

Chiral Analytical Techniques (e.g., Chiral HPLC, GC, CE) for Enantiomeric and Diastereomeric Purity Assessment

Since this compound contains a stereocenter at the C-3 position, it can exist as a pair of enantiomers. Chiral analytical techniques are essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a synthetic sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs are commercially available, often based on polysaccharides, proteins, or cyclodextrins. Method development involves screening different CSPs and mobile phases to achieve baseline separation of the enantiomers.

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC can be an effective separation technique. It employs a capillary column coated with a chiral stationary phase.

Chiral Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only a small amount of sample. In chiral CE, a chiral selector is added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities and thus separation.

The choice of technique depends on the physicochemical properties of the compound and the specific requirements of the analysis. For this compound, chiral HPLC would likely be the most suitable method for routine enantiomeric purity assessment.

Future Directions and Emerging Research Avenues for 3 Isobutylpiperidin 3 Ol

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The synthesis of substituted piperidines, such as 3-Isobutylpiperidin-3-ol, is a critical area of research. Traditional methods often rely on multi-step procedures with harsh reagents. The future of its synthesis lies in the development of more efficient and environmentally benign approaches.

Unconventional Synthetic Pathways: Research is increasingly focused on novel catalytic systems to construct the piperidine (B6355638) ring with high stereocontrol. Potential future pathways could include:

Asymmetric Intramolecular Michael Reactions: This approach could enable the construction of the chiral piperidine core in a highly enantioselective manner. rsc.org

Catalytic Enantioselective Cyclization: The use of transition metal catalysts, such as zinc, could facilitate the [4+2] cyclization of 1-azadienes with nitroalkenes to yield highly substituted piperidines.

Organocatalysis: The use of small organic molecules as catalysts presents a green alternative to metal-based catalysts for the synthesis of polysubstituted piperidines.

Sustainable Methodologies: Green chemistry principles are becoming integral to modern synthetic chemistry. For this compound, this translates to:

Solvent-Free or Green Solvent Reactions: The use of sustainable solvents or conducting reactions in their absence can significantly reduce the environmental impact of the synthesis. mdpi.comijpdd.org

Biocatalysis: Employing enzymes for key synthetic steps can offer high selectivity and milder reaction conditions.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency, making it a promising avenue for the industrial production of this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Intramolecular Michael Reaction | High enantioselectivity, atom economy. | Development of novel chiral catalysts and substrates. rsc.org |

| Catalytic Enantioselective Cyclization | Access to complex piperidine scaffolds. | Screening of new ligands and metal catalysts. |

| Organocatalysis | Metal-free, environmentally benign. | Design of efficient and recyclable organocatalysts. |

| Sustainable Methodologies | Reduced environmental impact, improved safety. | Integration of green solvents, biocatalysis, and flow chemistry. mdpi.comijpdd.org |

Development of this compound as a Versatile Chiral Building Block

Chiral piperidine scaffolds are crucial components in a vast array of pharmaceuticals and biologically active compounds. The stereochemistry of this compound, with its two chiral centers, makes it a highly valuable chiral building block for asymmetric synthesis.

The presence of both a hydroxyl group and a secondary amine provides two handles for further functionalization, allowing for the introduction of diverse substituents. This versatility enables the synthesis of a wide range of complex molecules. The development of enantiomerically pure forms of this compound is a key area of future research, with potential methods including chiral resolution and asymmetric synthesis. nih.gov The application of these chiral building blocks is anticipated in the synthesis of novel alkaloids and other bioactive compounds. nih.gov

| Feature | Significance as a Chiral Building Block |

| Two Chiral Centers | Provides stereochemical diversity for drug design and synthesis. |

| Hydroxyl Group | A key functional group for derivatization and introduction of pharmacophores. |

| Secondary Amine | Allows for facile modification and incorporation into larger molecular frameworks. |

| Isobutyl Group | Influences lipophilicity and steric interactions, potentially modulating biological activity. |

Integration into Advanced Materials and Supramolecular Assemblies

The unique structural features of this compound make it an intriguing candidate for incorporation into advanced materials and supramolecular assemblies. The ability of the hydroxyl and amine groups to participate in hydrogen bonding and other non-covalent interactions is central to this potential. wikipedia.org

Future research could explore the use of this compound derivatives in the formation of:

Supramolecular Polymers: The directional hydrogen bonding capabilities of the molecule could be harnessed to create self-assembling, one-dimensional nanostructures. rsc.org

Metal-Organic Frameworks (MOFs): As a ligand, it could be used to construct porous, crystalline materials with applications in gas storage, separation, and catalysis.

Functional Biomaterials: Its biocompatibility and ability to interact with biological molecules could be exploited in the development of drug delivery systems and tissue engineering scaffolds. wikipedia.org

The study of how the isobutyl group influences the self-assembly behavior and material properties will be a key aspect of this research area.

Application of Machine Learning and AI in the Design and Synthesis of this compound and its Analogues

Retrosynthesis Prediction: AI-powered tools can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound and its analogues. nih.govresearchgate.netchemrxiv.org This can significantly reduce the time and resources required for synthesis planning.

Reaction Optimization: ML models can be trained to predict optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts.

De Novo Design: AI algorithms can be used to design novel analogues of this compound with desired properties, such as enhanced biological activity or improved material characteristics.

The integration of AI into the research and development of this compound will undoubtedly accelerate the discovery of new applications and synthetic methodologies.

| AI/ML Application | Potential Impact on this compound Research |

| Retrosynthesis Prediction | Faster and more innovative synthetic route design. chemcopilot.comnih.govresearchgate.netchemrxiv.org |

| Reaction Optimization | Improved yields, purity, and sustainability of synthesis. |

| De Novo Design | Generation of novel analogues with tailored properties. |

Role as a Chemical Probe for Fundamental Biological Process Studies (Focus on chemical utility, not biological outcome)

Chemical probes are essential tools for elucidating the function of biological systems. nih.gov The scaffold of this compound can be functionalized to create chemical probes for studying various biological processes. The design of such probes involves the strategic attachment of reporter groups, such as fluorescent dyes or affinity tags, to the core molecule.

The chemical utility of this compound as a probe lies in its ability to be systematically modified. The hydroxyl and amine groups serve as convenient points for the attachment of linkers and reporter moieties. mdpi.com For example, a fluorescent dye could be attached to the nitrogen atom, while the hydroxyl group could be modified to introduce a reactive group for covalent labeling of a biological target.

Future research in this area will focus on the rational design and synthesis of this compound-based probes to investigate specific biological questions. This will involve a deep understanding of structure-activity relationships to ensure that the probe retains its desired binding properties while incorporating the necessary reporter functions. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Isobutylpiperidin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of piperidin-3-ol derivatives typically employs reductive amination, catalytic hydrogenation, or dearomatization/hydrogenation processes. For example, rhodium(I) complexes with pinacol borane have been used to achieve diastereoselective products in related compounds . Key factors include temperature control (e.g., 0–25°C for reduction steps), solvent selection (e.g., methanol or dichloromethane), and catalyst loading (1–5 mol%). Characterization via NMR and mass spectrometry is critical to confirm structural integrity and purity.

- Example Table :

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH4, MeOH, 0°C | 65–75 | >90 | |

| Catalytic Hydrogenation | H2, Pd/C, EtOAc, 25°C | 80–85 | >95 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) is essential for confirming stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>98%) . For chiral variants, circular dichroism (CD) or chiral column chromatography may be required .

Advanced Research Questions

Q. How can stereochemical variations in this compound impact its biological activity, and what methods resolve enantiomeric mixtures?

- Methodological Answer : Stereochemistry significantly affects receptor binding and metabolic stability. For example, (2S,3R)-configured piperidinols show enhanced activity in enzyme inhibition assays compared to their enantiomers . Chiral resolution can be achieved via:

- Chiral Chromatography : Using amylose- or cellulose-based columns.

- Enzymatic Kinetic Resolution : Lipases or esterases to selectively hydrolyze one enantiomer.

- Asymmetric Synthesis : Chiral catalysts (e.g., BINAP-Ru complexes) to direct stereoselectivity during synthesis .

Q. What computational strategies are recommended to predict the reactivity and binding affinity of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and electronic properties. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to proteins (e.g., GPCRs or kinases). Pharmacophore modeling identifies critical interaction motifs, while QSAR models correlate structural features (e.g., logP, polar surface area) with activity .

Q. How should researchers address contradictory data in biological assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions, impurities, or off-target effects. Mitigation strategies include:

- Purity Validation : Re-characterize the compound via HPLC and NMR to exclude degradation products .

- Dose-Response Curves : Test across a broad concentration range (nM–mM) to identify non-linear effects.

- Orthogonal Assays : Use complementary methods (e.g., fluorescence polarization and surface plasmon resonance) to confirm activity .

Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing this compound across laboratories?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Detailed Experimental Logs : Document reaction parameters (pH, stirring speed, solvent batch).

- Open Data Sharing : Deposit raw NMR/MS files in repositories like PubChem or Zenodo .

- Collaborative Validation : Cross-validate results with independent labs using standardized protocols .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies involving this compound, particularly in preclinical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.